N,N'-diallylhexanediamide
Description
N,N'-Diallylhexanediamide is a diamide derivative of 1,6-hexanediamine, where both terminal amine groups are substituted with allyl groups via amide linkages. Its structure can be represented as CH₂=CHCH₂-NH-CO-(CH₂)₆-CO-NH-CH₂CH=CH₂. While direct data on this compound is scarce in the provided evidence, insights can be drawn from structurally related N,N'-dialkyl or N,N'-diaryl hexanediamine/amide derivatives.
Properties
IUPAC Name |
N,N'-bis(prop-2-enyl)hexanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-3-9-13-11(15)7-5-6-8-12(16)14-10-4-2/h3-4H,1-2,5-10H2,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMBYNPPLMUATD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CCCCC(=O)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-diallylhexanediamide typically involves the reaction of hexanediamine with allyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine groups of hexanediamine attack the electrophilic carbon atoms of allyl chloride, resulting in the formation of N,N’-diallylhexanediamide. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
On an industrial scale, the production of N,N’-diallylhexanediamide can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product. The final product is typically purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
N,N’-diallylhexanediamide can undergo various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or diols.
Reduction: The carbonyl groups in the amide can be reduced to amines.
Substitution: The allyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for the oxidation of allyl groups.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for the reduction of amide groups.
Substitution: Allyl groups can be substituted using reagents like halogens (e.g., bromine) or nucleophiles (e.g., thiols).
Major Products
Oxidation: Epoxides or diols.
Reduction: Hexanediamine derivatives.
Substitution: Various substituted hexanediamides depending on the nucleophile used.
Scientific Research Applications
N,N’-diallylhexanediamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including polymers and heterocycles.
Biology: It can be used in the study of enzyme-substrate interactions and as a potential inhibitor of certain enzymes.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-diallylhexanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The allyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The hexanediamide backbone provides structural stability and facilitates binding to the target molecules.
Comparison with Similar Compounds
The following compounds share structural similarities with N,N'-diallylhexanediamide, differing primarily in substituent groups or backbone length. Key comparisons are summarized below:
Structural Analogs and Their Properties
Key Comparative Analysis
Physical and Chemical Properties
- Solubility :
- Thermal Stability :
Potential Uses of this compound
- Polymer Chemistry : The allyl groups enable crosslinking in polymer networks, useful in coatings or adhesives.
- Pharmaceutical Intermediates : Similar to N,N-Dimethylacetamide, it may serve as a solvent or reagent in drug synthesis, though toxicity studies are needed .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
